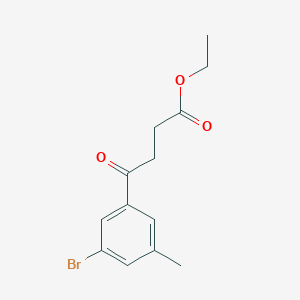

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Description

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS: 898777-03-2) is a brominated aromatic ester with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.17 g/mol . Its structure features a 4-oxobutyrate backbone substituted with a 3-bromo-5-methylphenyl group, which confers distinct electronic and steric properties. This compound is part of a broader class of γ-keto esters, which are intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its bromine atom at the meta position and methyl group at the para position on the phenyl ring make it a unique candidate for regioselective reactions and cross-coupling chemistry.

Propriétés

IUPAC Name |

ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)5-4-12(15)10-6-9(2)7-11(14)8-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDZDOIZVZHGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645703 | |

| Record name | Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-03-2 | |

| Record name | Ethyl 3-bromo-5-methyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate typically involves the esterification of 4-(3-bromo-5-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-(3-bromo-5-methylphenyl)-4-oxobutyric acid.

Reduction: Formation of 4-(3-bromo-5-methylphenyl)-4-hydroxybutyrate.

Substitution: Formation of 4-(3-hydroxy-5-methylphenyl)-4-oxobutyrate.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Potential

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate has been investigated for its potential as an anticancer agent. Compounds with similar bromo-substituted aromatic structures have shown promising results in inhibiting cell growth across various cancer cell lines. For instance, brominated compounds are known to induce apoptosis in cancer cells and inhibit tumor angiogenesis, making them candidates for further development as anticancer therapeutics .

1.2 Enzyme Inhibition

The compound's structural features suggest that it may interact with specific enzymes or receptors, potentially leading to modulation of their activities. The presence of the bromine atom enhances the lipophilicity of the molecule, which can influence its biological interactions and efficacy as an enzyme inhibitor .

Material Science

2.1 Polymer Development

In material science, this compound can be utilized in the synthesis of polymers where bromo-substituted aromatic compounds are beneficial. These materials may exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

2.2 Synthesis of Advanced Materials

The compound can serve as a building block for the synthesis of advanced materials with tailored properties. Its reactivity allows for modifications that can lead to the development of new materials with specific functionalities, such as improved electrical conductivity or enhanced chemical resistance.

Organic Synthesis

3.1 Synthetic Intermediates

This compound can act as a synthetic intermediate in the preparation of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

3.2 Reaction Pathways

The compound's structure allows it to undergo several key reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse chemical entities in research and industrial settings.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of brominated phenolic compounds similar to this compound against human cancer cell lines. The results indicated significant cytotoxic effects and apoptosis induction in treated cells, supporting the potential use of such compounds in cancer therapy .

Case Study 2: Polymer Synthesis

Research involving the use of this compound in polymer synthesis demonstrated its effectiveness in enhancing the mechanical properties of resultant materials. The incorporation of this compound into polymer matrices resulted in improved thermal stability and durability under stress conditions.

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparaison Avec Des Composés Similaires

Bromine vs. Chlorine/Fluorine/Iodine

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS: 2241594-49-8, C₁₂H₁₃ClO₃ , MW: 240.69 g/mol) :

- The chlorine atom (smaller atomic radius, lower electronegativity than Br) reduces steric hindrance but offers weaker directing effects in electrophilic substitution.

- Lower molecular weight (240.69 vs. 299.17 g/mol) results in differences in solubility and melting points.

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate (CAS: [523], C₁₂H₁₃FO₃ , MW: 224.23 g/mol) :

- Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the carbonyl group, accelerating nucleophilic attacks compared to bromine.

Positional Isomerism (Bromo Substituent)

- Ethyl 4-(4-bromophenyl)-4-oxobutyrate (CAS: [534], C₁₂H₁₃BrO₃ , MW: 285.14 g/mol) :

- The para-bromo substituent alters electronic distribution, reducing steric interactions compared to the meta-bromo analog.

Methyl- and Alkyl-Substituted Analogs

Ethyl 4-oxo-4-(m-tolyl)butyrate (C₁₃H₁₆O₃ , MW: 220.27 g/mol) :

- The methyl group at the meta position (vs. bromine) decreases molecular weight and enhances electron density on the ring, favoring electrophilic substitutions.

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (C₁₄H₁₈O₃ , MW: 234.30 g/mol) :

- Additional methyl groups increase hydrophobicity and steric bulk, reducing reactivity in crowded environments.

Electron-Donating Group Analogs

- Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate (CAS: 147373-96-4, C₁₃H₁₆O₄ , MW: 236.26 g/mol) :

- The methoxy group donates electrons via resonance, deactivating the ring toward electrophilic substitution but directing incoming groups to specific positions.

Data Table: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₁₅BrO₃ | 299.17 | 898777-03-2 | 3-Br, 5-Me |

| Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | C₁₂H₁₃ClO₃ | 240.69 | 2241594-49-8 | 3-Cl |

| Ethyl 4-(3-fluorophenyl)-4-oxobutyrate | C₁₂H₁₃FO₃ | 224.23 | [523] | 3-F |

| Ethyl 4-oxo-4-(m-tolyl)butyrate | C₁₃H₁₆O₃ | 220.27 | [534] | 3-Me |

| Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate | C₁₃H₁₆O₄ | 236.26 | 147373-96-4 | 3-OCH₃ |

Activité Biologique

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is an organic compound recognized for its unique structural features, including a bromo-substituted aromatic ring and an ester functional group. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition, antimicrobial effects, and antitumor properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrO3, with a molecular weight of approximately 299.16 g/mol. The compound features:

- Bromine Substitution : The presence of a bromine atom enhances the compound's reactivity and biological interactions.

- Ester Functional Group : This group is crucial for the compound's solubility and ability to undergo hydrolysis to release active forms.

The structure can be represented as follows:

| Component | Description |

|---|---|

| Aromatic Ring | Contains a bromine substituent at the meta position and a methyl group at the para position |

| Ester Group | Facilitates interactions with biological targets |

| Carbonyl Group | Adjacent to the ester, influencing reactivity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The mechanism includes:

- Enzyme Inhibition : The compound may inhibit enzyme activity by forming covalent bonds with active site residues or competing with natural substrates.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins.

- Hydrolysis : Upon hydrolysis, the active acid form can further interact with various biological targets, potentially leading to therapeutic effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property is particularly significant in the context of developing new antibacterial agents amid rising antibiotic resistance.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Specific studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Further investigation into this compound's derivatives could yield promising results in cancer therapeutics.

Data Summary from Case Studies

A review of relevant literature highlights several key findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential to inhibit specific enzymes involved in metabolic pathways. |

| Antimicrobial Effects | Showed activity against Gram-positive bacteria in preliminary assays. |

| Antitumor Activity | Suggested efficacy in inhibiting cancer cell lines, warranting further exploration. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.